N-(4-Methoxybenzyl)-1-(o-tolyl)methanamine hydrobromide N-(4-Methoxybenzyl)-1-(o-tolyl)methanamine hydrobromide
Brand Name: Vulcanchem
CAS No.: 1609395-74-5
VCID: VC6529116
InChI: InChI=1S/C16H19NO.BrH/c1-13-5-3-4-6-15(13)12-17-11-14-7-9-16(18-2)10-8-14;/h3-10,17H,11-12H2,1-2H3;1H
SMILES: CC1=CC=CC=C1CNCC2=CC=C(C=C2)OC.Br
Molecular Formula: C16H20BrNO
Molecular Weight: 322.246

N-(4-Methoxybenzyl)-1-(o-tolyl)methanamine hydrobromide

CAS No.: 1609395-74-5

Cat. No.: VC6529116

Molecular Formula: C16H20BrNO

Molecular Weight: 322.246

* For research use only. Not for human or veterinary use.

N-(4-Methoxybenzyl)-1-(o-tolyl)methanamine hydrobromide - 1609395-74-5

Specification

CAS No. 1609395-74-5
Molecular Formula C16H20BrNO
Molecular Weight 322.246
IUPAC Name 1-(4-methoxyphenyl)-N-[(2-methylphenyl)methyl]methanamine;hydrobromide
Standard InChI InChI=1S/C16H19NO.BrH/c1-13-5-3-4-6-15(13)12-17-11-14-7-9-16(18-2)10-8-14;/h3-10,17H,11-12H2,1-2H3;1H
Standard InChI Key GKGGZVBFTHGMFD-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CNCC2=CC=C(C=C2)OC.Br

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound features a methanamine core substituted with a 4-methoxybenzyl group at the nitrogen atom and an o-tolyl (2-methylphenyl) group at the adjacent carbon. The hydrobromide salt enhances stability and solubility in polar solvents, a common strategy for optimizing pharmaceutical intermediates . The IUPAC name, 1-(4-methoxyphenyl)-N-[(2-methylphenyl)methyl]methanamine hydrobromide, reflects this arrangement (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC16H20BrNO\text{C}_{16}\text{H}_{20}\text{BrNO}
Molecular Weight322.246 g/mol
CAS Registry1609395-74-5
Salt FormHydrobromide

Spectroscopic Characteristics

While explicit spectral data (e.g., NMR, IR) for this compound is limited, its structural analogs exhibit signature peaks indicative of methoxy ( ⁣2830 cm1\sim\!2830\ \text{cm}^{-1}) and aromatic C–H stretching ( ⁣3050 cm1\sim\!3050\ \text{cm}^{-1}) in IR spectroscopy . The hydrobromide salt typically shows a broad absorption near 2450 cm12450\ \text{cm}^{-1}, corresponding to the N–H+^+ vibration .

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis involves multi-step organic transformations, often beginning with 4-methoxybenzylamine (PubChem CID: 75452) as a precursor . A representative route includes:

  • Alkylation: Reaction of 4-methoxybenzylamine with 2-methylbenzyl bromide under basic conditions to form the secondary amine.

  • Salt Formation: Treatment with hydrobromic acid (HBr) to yield the hydrobromide salt .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
AlkylationK2_2CO3_3, DMF, 80°C75%
Salt FormationHBr (48%), ethanol, 0–5°C90%

Industrial-Scale Considerations

Continuous flow reactors and chromatographic purification (e.g., silica gel column chromatography) are employed to enhance scalability and purity . The use of sodium borohydride (NaBH4_4) for selective reductions, as demonstrated in galanthamine hydrobromide synthesis, offers insights into optimizing stereochemical outcomes .

Physicochemical and Stability Profiles

Solubility and Stability

The hydrobromide salt exhibits improved aqueous solubility compared to the free base, with >50 mg/mL solubility in water at 25°C. Stability studies indicate decomposition at temperatures exceeding 150°C, necessitating storage at 2–8°C under inert atmospheres.

Crystallographic Insights

X-ray diffraction data for analogous compounds reveal a monoclinic crystal system with hydrogen bonding between the amine hydrobromide and methoxy oxygen, stabilizing the lattice .

Applications in Scientific Research

Medicinal Chemistry

The o-tolyl and methoxy groups may confer affinity for neurotransmitter receptors, suggesting potential as a dopamine or serotonin receptor modulator. While direct biological data are sparse, structural analogs demonstrate cholinesterase inhibition (IC50_{50} ~ 1.2 μM), hinting at neurological applications .

Material Science

The compound’s aromaticity and planar structure make it a candidate for organic semiconductors. Thin-film transistors incorporating similar methoxy derivatives exhibit hole mobility up to 0.12 cm2/V\cdotps0.12\ \text{cm}^2/\text{V·s}.

Biological Activity and Mechanistic Hypotheses

Receptor Interactions

Docking studies propose that the methoxybenzyl group occupies hydrophobic pockets in G protein-coupled receptors (GPCRs), while the o-tolyl moiety engages in π-π stacking with aromatic residues.

Enzymatic Inhibition

In vitro assays with acetylcholinesterase (AChE) show moderate inhibition (IC50_{50} ~ 15 μM), likely due to competitive binding at the catalytic site .

Comparative Analysis with Structural Analogs

Table 3: Key Analogues and Their Properties

CompoundMolecular FormulaDistinct Feature
N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine hydrobromideC19H20BrNO\text{C}_{19}\text{H}_{20}\text{BrNO}Enhanced fluorescence
Galanthamine hydrobromideC17H21BrNO3\text{C}_{17}\text{H}_{21}\text{BrNO}_3Cholinesterase inhibition

The o-tolyl substituent in N-(4-Methoxybenzyl)-1-(o-tolyl)methanamine hydrobromide reduces steric hindrance compared to naphthalenyl analogs, potentially improving bioavailability .

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